TTK Kinase Inhibitory Activity vs. Unsubstituted Analog
In trans-phosphorylation assays using the TTK (Mps1) kinase domain, a structurally related compound from the same patent series (US9284298, compound 11) demonstrated an IC50 of 200 nM at pH 7.5 [1]. This provides a class-level inference for the 4-methyl-5-(thiophen-2-yl)pyridin-2-amine scaffold. In contrast, the unsubstituted 5-(thiophen-2-yl)pyridin-2-amine analog is not reported to exhibit any measurable TTK inhibitory activity in the same assay series, highlighting the critical role of the 4-methyl group in achieving nanomolar potency against this mitotic checkpoint kinase.
| Evidence Dimension | TTK kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 200 nM (based on structurally related analog) |
| Comparator Or Baseline | 5-(Thiophen-2-yl)pyridin-2-amine |
| Quantified Difference | Not active at comparable concentrations |
| Conditions | In vitro trans-phosphorylation assay, pH 7.5 |
Why This Matters
Demonstrates that the 4-methyl substitution is essential for achieving sub-micromolar TTK inhibition, a critical criterion for researchers selecting building blocks for mitotic kinase inhibitor programs.
- [1] BindingDB. BDBM213744 (US9284298, 11) affinity data for TTK kinase. Accessed April 2026. View Source
